6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol is a synthetic compound that has been studied for its potential applications in the fields of medicine and biochemistry. This compound has been studied for its ability to modulate the activity of enzymes and proteins, and it has been found to have several biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
Research has explored the synthesis and evaluation of pyrimidine derivatives for their potential antiviral properties. Notably, certain derivatives have been found to inhibit retrovirus replication in cell culture. For instance, modifications at the 5-position of 2,4-diaminopyrimidine have yielded compounds with marked antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Optical and Electronic Properties
Pyrimidine derivatives have been highlighted for their promising applications in nonlinear optics (NLO) and optoelectronic devices. The study of thiopyrimidine derivatives revealed significant NLO properties, suggesting potential use in high-tech applications related to optoelectronics (Hussain et al., 2020). Additionally, the formation of exciplexes at interfaces involving pyrimidine derivatives has implications for the efficiency of organic light-emitting diodes (OLEDs), demonstrating the role of energy transfer processes in device performance (Park et al., 2011).
Antimicrobial Activity
The synthesis of pyrimidine derivatives has also been geared towards evaluating their antimicrobial potential. Certain novel pyrimidine compounds have shown significant activity against a range of bacterial and fungal species. For instance, derivatives containing [3-hydrophenyl] and [3-chlorophenyl] moieties exhibited notable antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Vijaya Laxmi et al., 2019).
properties
IUPAC Name |
4-(4-ethylphenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-10-4-6-11(7-5-10)12-8-13(16)15-9(2)14-12/h4-8H,3H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETZKPGEABCKQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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